N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate, which is then cyclized with guanidine to yield the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput synthesis techniques, including solution-phase parallel synthesis and automated synthesis platforms. These methods allow for the efficient production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various cancers due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N4-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their molecular structure and specific kinase targets.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic core but have different substituents, leading to variations in biological activity.
Uniqueness
N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C15H17ClN6 |
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Molecular Weight |
316.79 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-9-7-10(16)5-6-12(9)18-13-11-8-17-22(4)14(11)20-15(19-13)21(2)3/h5-8H,1-4H3,(H,18,19,20) |
InChI Key |
RUHILBOMJKEGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N(C)C)C |
Origin of Product |
United States |
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